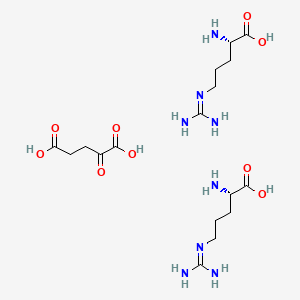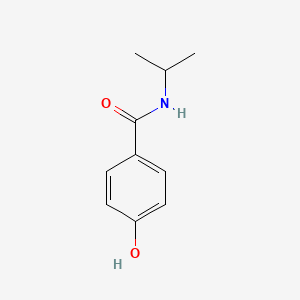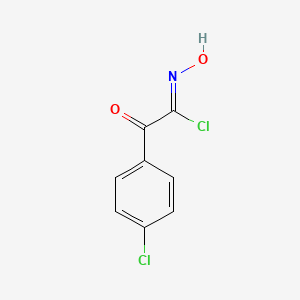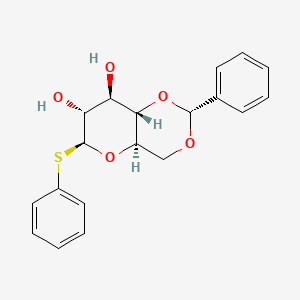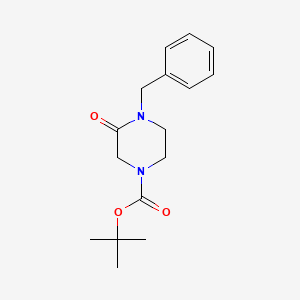
4-bencil-3-oxopiperazin-1-carboxilato de tert-butilo
Descripción general
Descripción
Tert-butyl 4-benzyl-3-oxopiperazine-1-carboxylate is a chemical compound with the molecular formula C16H22N2O3 . It is typically used as a building block or intermediate in the synthesis of several novel organic compounds .
Synthesis Analysis
The synthesis of Tert-butyl 4-benzyl-3-oxopiperazine-1-carboxylate involves the reaction of 3-oxo-piperazine-1-carboxylic acid tert-butyl ester with benzyl bromide . Sodium hydride is used as a base in this reaction .Molecular Structure Analysis
The molecular structure of Tert-butyl 4-benzyl-3-oxopiperazine-1-carboxylate consists of a piperazine ring, which is a six-membered ring containing two nitrogen atoms, and a benzyl group attached to one of the nitrogen atoms . The compound also contains a tert-butyl ester group .Chemical Reactions Analysis
Tert-butyl 4-benzyl-3-oxopiperazine-1-carboxylate can undergo various chemical reactions due to the presence of the ester group and the piperazine ring. It can serve as a useful building block or intermediate in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .Physical And Chemical Properties Analysis
Tert-butyl 4-benzyl-3-oxopiperazine-1-carboxylate has a molecular weight of 290.36 . The compound is solid at 20 degrees Celsius . More specific physical and chemical properties such as melting point, solubility, etc., are not provided in the search results.Aplicaciones Científicas De Investigación
Síntesis de nuevos compuestos orgánicos
“4-bencil-3-oxopiperazin-1-carboxilato de tert-butilo” sirve como un bloque de construcción o intermedio útil en la síntesis de varios compuestos orgánicos novedosos como amidas, sulfonamidas, bases de Mannich, bases de Schiff, tiazolidinonas, azetidinonas e imidazolinonas .
Proteasas Apoptosis
Este compuesto se utiliza en la investigación de proteasas de apoptosis, un proceso que juega un papel crucial en el desarrollo celular, la inmunidad y la vía de muerte celular .
Cromatina/Epigenética
También se utiliza en el estudio de la cromatina y la epigenética, que implica cambios en la expresión genética o el fenotipo celular .
Metabolismo
Este compuesto se utiliza en la investigación del metabolismo, que es el conjunto de reacciones químicas que sustentan la vida en los organismos .
Señalización MAPK
Se utiliza en la investigación de la señalización MAPK, una cadena de proteínas en la célula que comunica una señal desde un receptor en la superficie de la célula hasta el ADN en el núcleo de la célula .
Tirocinasa
Este compuesto se utiliza en el estudio de la tirosinasa, una enzima que puede transferir un grupo fosfato del ATP a una proteína en una célula .
Daño al ADN/Reparación del ADN
Se utiliza en la investigación del daño al ADN y la reparación, que es un conjunto de procesos mediante los cuales una célula identifica y corrige el daño a las moléculas de ADN que codifican su genoma .
Señalización PI3K/Akt/mTOR
Este compuesto se utiliza en el estudio de la señalización PI3K/Akt/mTOR, que es una vía importante que regula el ciclo celular .
Safety and Hazards
Mecanismo De Acción
Target of Action
Piperazine derivatives are known to interact with a variety of biological targets, including neurotransmitter receptors and ion channels .
Mode of Action
Without specific information on the targets of Tert-butyl 4-benzyl-3-oxopiperazine-1-carboxylate, it’s difficult to describe its exact mode of action. Many piperazine derivatives exert their effects by binding to their target proteins and modulating their activity .
Biochemical Pathways
Piperazine derivatives can affect a variety of biochemical pathways depending on their specific targets .
Pharmacokinetics
Análisis Bioquímico
Biochemical Properties
Tert-butyl 4-benzyl-3-oxopiperazine-1-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, facilitating or inhibiting specific biochemical pathways. For instance, it has been observed to interact with enzymes involved in the synthesis of complex organic molecules, such as DNA gyrase inhibitors . The nature of these interactions often involves the formation of stable complexes, which can either enhance or inhibit the activity of the target enzyme.
Cellular Effects
The effects of tert-butyl 4-benzyl-3-oxopiperazine-1-carboxylate on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in metabolic pathways, thereby altering the metabolic flux within the cell . Additionally, it can impact cell signaling pathways by interacting with key signaling molecules, leading to changes in cellular responses.
Molecular Mechanism
At the molecular level, tert-butyl 4-benzyl-3-oxopiperazine-1-carboxylate exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its use. The compound binds to the active site of target enzymes, forming a stable complex that either inhibits or enhances the enzyme’s activity . This binding interaction can lead to changes in gene expression, further influencing cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of tert-butyl 4-benzyl-3-oxopiperazine-1-carboxylate can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential changes in cellular function, highlighting the importance of monitoring its stability.
Dosage Effects in Animal Models
The effects of tert-butyl 4-benzyl-3-oxopiperazine-1-carboxylate vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing specific biochemical pathways. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal cellular processes . Threshold effects have been observed, indicating that there is a critical dosage range within which the compound is effective without causing harm.
Metabolic Pathways
Tert-butyl 4-benzyl-3-oxopiperazine-1-carboxylate is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in the synthesis and degradation of various biomolecules. These interactions can influence metabolic flux and alter the levels of specific metabolites within the cell . Understanding these metabolic pathways is crucial for elucidating the compound’s overall impact on cellular metabolism.
Transport and Distribution
The transport and distribution of tert-butyl 4-benzyl-3-oxopiperazine-1-carboxylate within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation within different cellular compartments . The compound’s distribution can influence its efficacy and potential side effects, making it essential to study its transport mechanisms.
Subcellular Localization
Tert-butyl 4-benzyl-3-oxopiperazine-1-carboxylate exhibits specific subcellular localization, which can affect its activity and function. Targeting signals and post-translational modifications direct the compound to particular compartments or organelles within the cell . This localization is crucial for its interaction with target biomolecules and its overall impact on cellular processes.
Propiedades
IUPAC Name |
tert-butyl 4-benzyl-3-oxopiperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c1-16(2,3)21-15(20)18-10-9-17(14(19)12-18)11-13-7-5-4-6-8-13/h4-8H,9-12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTBBDCMPKZSOMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(C(=O)C1)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70447408 | |
| Record name | AG-H-15115 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70447408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
78551-60-7 | |
| Record name | 1,1-Dimethylethyl 3-oxo-4-(phenylmethyl)-1-piperazinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=78551-60-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | AG-H-15115 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70447408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details






Synthesis routes and methods V
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Tris[N,N-bis(trimethylsilyl)amide]cerium(III)](/img/structure/B1588490.png)


